molecular formula C8H6N2O4 B13444762 5-Hydroxy-4-methoxy-2-nitrobenzonitrile

5-Hydroxy-4-methoxy-2-nitrobenzonitrile

Cat. No.: B13444762
M. Wt: 194.14 g/mol
InChI Key: KRTAIUJRTKNODL-UHFFFAOYSA-N
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Description

5-Hydroxy-4-methoxy-2-nitrobenzonitrile is an organic compound with the molecular formula C8H6N2O4 It is a derivative of benzonitrile, characterized by the presence of hydroxyl, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzonitrile typically involves the nitration of 4-methoxybenzonitrile followed by hydroxylation. One common method is to react 4-methoxybenzonitrile with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group. The resulting 4-methoxy-2-nitrobenzonitrile is then subjected to hydroxylation using a suitable hydroxylating agent like hydrogen peroxide or a hydroxylating catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-methoxy-2-nitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

5-Hydroxy-4-methoxy-2-nitrobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-methoxy-2-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups can participate in hydrogen bonding and electron transfer reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-nitrobenzonitrile
  • 4-Methoxy-2-nitrobenzonitrile
  • 5-Hydroxy-2-nitrobenzaldehyde

Uniqueness

5-Hydroxy-4-methoxy-2-nitrobenzonitrile is unique due to the combination of hydroxyl, methoxy, and nitro groups on the benzonitrile core. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H6N2O4

Molecular Weight

194.14 g/mol

IUPAC Name

5-hydroxy-4-methoxy-2-nitrobenzonitrile

InChI

InChI=1S/C8H6N2O4/c1-14-8-3-6(10(12)13)5(4-9)2-7(8)11/h2-3,11H,1H3

InChI Key

KRTAIUJRTKNODL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C#N)O

Origin of Product

United States

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